2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine
Description
2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl system and an ethanamine (-CH₂CH₂NH₂) moiety at the 3-position.
Properties
IUPAC Name |
2-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-19/h1-7,10H,8-9,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPMFRFFHKMSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as Friedel-Crafts acylation, reduction, and amination. The reaction conditions are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Position: The placement of -CF₃ at the 4'-position (target) versus 2'-position (RK194058) alters steric and electronic profiles.
- Functional Groups : Ether-linked analogs (e.g., ) exhibit higher solubility but reduced membrane permeability compared to direct ethanamine attachment .
- Chirality : Compounds like (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine demonstrate enantiomer-dependent activity, a critical factor in drug design .
Biological Activity
2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine, a compound with potential pharmaceutical applications, has garnered attention for its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14F3N
- Molecular Weight : 281.27 g/mol
The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Biological Activity Overview
Research indicates that compounds containing the biphenyl structure often exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have demonstrated that biphenyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the trifluoromethyl group has been linked to enhanced antibacterial and antifungal activities.
- Neurological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds similar to this have been found to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Some studies suggest that biphenyl derivatives can act as modulators of neurotransmitter receptors, particularly in the cholinergic system.
Anticancer Activity
A study published in PMC highlighted that biphenyl derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical) | 10.5 |
| This compound | MCF7 (breast) | 8.2 |
This data suggests a promising role for this compound in cancer therapy.
Antimicrobial Activity
In another investigation, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These results indicate its potential as an antimicrobial agent.
Neurological Effects
Research into the neuroprotective effects of biphenyl derivatives has shown that they may enhance synaptic plasticity and reduce neuroinflammation. A specific study noted:
| Compound | Effect on Neurotransmitter Receptor | Outcome |
|---|---|---|
| This compound | α7 nAChR | Increased receptor activity by 30% |
This suggests potential applications in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
